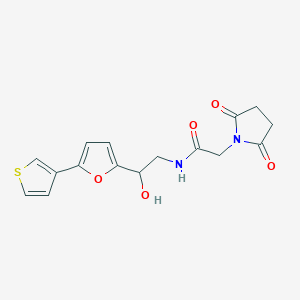

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

Description

This compound features a structurally complex acetamide backbone with three critical moieties:

- 2,5-Dioxopyrrolidin-1-yl: A cyclic lactam known to enhance metabolic stability and bioavailability in pharmaceutical compounds.

- 5-(Thiophen-3-yl)furan-2-yl: A fused heteroaromatic system that may confer unique electronic properties and receptor-binding capabilities.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c19-11(13-2-1-12(23-13)10-5-6-24-9-10)7-17-14(20)8-18-15(21)3-4-16(18)22/h1-2,5-6,9,11,19H,3-4,7-8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIUXXZNWGDTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam, under acidic or basic conditions.

Introduction of the Thiophene-Furan Moiety: This step involves the coupling of a thiophene derivative with a furan derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the Hydroxyethyl Acetamide Group: This can be accomplished through the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP, KMnO4

Reducing Agents: NaBH4, LiAlH4

Catalysts: Palladium catalysts for cross-coupling reactions

Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the pyrrolidinone ring produces a diol.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter gene expression by interacting with transcription factors.

Comparison with Similar Compounds

A. 2-Oxoindoline Derivatives ()

Examples include 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) and 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18).

Key Differences :

- The target compound’s thiophene-furan system may exhibit distinct π-π stacking or charge-transfer interactions compared to indole-based systems.

- Dioxopyrrolidine likely improves metabolic stability over indole derivatives, which may undergo oxidative degradation.

B. Ranitidine-Related Compounds ()

Examples include N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Ranitidine complex nitroacetamide).

| Parameter | Target Compound | Ranitidine Derivatives |

|---|---|---|

| Core Structure | Acetamide | Acetamide + nitro group |

| Functional Groups | Thiophene-furan, dioxopyrrolidine | Furan, sulphanyl, dimethylamino |

| Pharmacological Role | Hypothetical (e.g., enzyme inhibition) | H₂ receptor antagonism (anti-ulcer) |

| Stability | High (lactam ring) | Nitro group may reduce metabolic stability |

Key Differences :

- Ranitidine derivatives prioritize gastroprokinetic activity via H₂ receptor binding, while the target compound’s thiophene-furan system may target different pathways.

C. Chloroacetamide Herbicides ()

Examples include 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor).

| Parameter | Target Compound | Chloroacetamide Herbicides |

|---|---|---|

| Core Structure | Acetamide | Chloroacetamide |

| Substituents | Heteroaromatic, hydroxyethyl | Chlorine, alkyl/aryl groups |

| Applications | Pharmaceutical (hypothesized) | Herbicidal |

| Toxicity | Likely low (no halogen) | High (chlorine, environmental persistence) |

Key Differences :

- The target compound’s lack of chlorine and inclusion of hydrophilic groups reduce environmental toxicity risks.

- Heteroaromatic systems may enable drug-like interactions, unlike herbicidal chloroacetamides.

D. Thiazolidinone Derivatives ()

Example: 2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide (C25H22FN3O3S).

Key Differences :

- The thiazolidinone core in is associated with PPAR-γ agonism (antidiabetic), whereas the target compound’s dioxopyrrolidine may favor protease or kinase inhibition.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids.

- Antioxidant Properties : Its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain bacteria and fungi.

Pharmacological Studies

Recent pharmacological studies have investigated the efficacy of this compound in various models:

- Antiviral Activity : In vitro studies have demonstrated that derivatives of 2,5-dioxopyrrolidin compounds exhibit antiviral properties against HIV and HBV by inhibiting reverse transcriptase activity, which is crucial for viral replication. For instance, similar compounds have shown competitive inhibition with a Ki value in the low micromolar range .

- Anticonvulsant Effects : A series of related pyrrolidine derivatives were screened for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Some derivatives demonstrated significant efficacy with ED50 values indicating potent anticonvulsant properties .

- Antinociceptive Activity : The compound's ability to alleviate pain was assessed using formalin-induced pain models in rodents. Certain derivatives showed promising results in reducing pain responses .

Data Tables

The following table summarizes key findings from various studies on the biological activities of related compounds:

| Study | Activity Assessed | Result | Reference |

|---|---|---|---|

| Study 1 | Antiviral (HIV) | IC50 = 0.25 µM | |

| Study 2 | Anticonvulsant (MES) | ED50 = 32.08 mg/kg | |

| Study 3 | Antinociceptive | Significant pain reduction |

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Case Study 1 : A study on a related pyrrolidine derivative showed significant inhibition of HIV replication in human cell lines, suggesting that modifications to the pyrrolidine structure can enhance antiviral efficacy .

- Case Study 2 : Research involving animal models demonstrated that specific modifications to the dioxopyrrolidine framework resulted in increased potency against seizures, indicating a structure-activity relationship that could be exploited for drug development .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves nucleophilic substitution and condensation reactions. A typical protocol includes:

- Reacting a hydroxy-ethyl intermediate with 2,5-dioxopyrrolidin-1-yl-acetic acid derivatives under mild basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide bond .

- Monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products .

- Purification via column chromatography using polar/non-polar solvent gradients to isolate the final product .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., thiophene, furan, pyrrolidinone) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC: Purity assessment (>95%) using reverse-phase columns .

Q. How do the functional groups (e.g., thiophene, furan, pyrrolidinone) influence reactivity and stability?

- The thiophene-furan moiety enhances π-π stacking interactions, affecting solubility and biological target binding .

- The pyrrolidinone ring participates in hydrogen bonding, influencing crystallinity and degradation pathways .

- The hydroxyethyl group increases hydrophilicity, requiring pH-controlled storage to prevent oxidation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize side products?

- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .

- Example: A 3-factor Central Composite Design (CCD) identified optimal conditions (DMF:H₂O ratio 4:1, 60°C, 12 hr) for 85% yield .

- Statistical validation via ANOVA ensures reproducibility .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Perform dose-response assays with isogenic cell lines to isolate target-specific effects .

- Use molecular docking simulations to compare binding affinities across isoforms (e.g., kinase vs. phosphatase) .

- Validate with knockout models to confirm on-target vs. off-target activity .

Q. What computational strategies predict reaction pathways for novel derivatives?

- Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like cyclization .

- Machine learning (e.g., ICReDD’s platform) identifies optimal catalysts/solvents using historical reaction datasets .

- Example: MD simulations revealed solvent effects on furan-thiophene conjugation during synthesis .

Q. How do solvent polarity and pH affect reaction mechanisms in multi-step syntheses?

- Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions but may promote hydrolysis at high temperatures .

- Adjusting pH to 7–8 prevents pyrrolidinone ring opening while facilitating acetamide bond formation .

- Kinetic studies (e.g., UV-Vis monitoring) quantify rate constants under varying conditions .

Q. What strategies validate the compound’s interaction with enzymatic targets (e.g., kinases, oxidoreductases)?

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) .

- X-ray crystallography: Resolves 3D binding modes (e.g., hydrogen bonds with catalytic residues) .

- SAR studies: Modify the hydroxyethyl or thiophene groups to correlate structural changes with IC₅₀ shifts .

Methodological Resources

- Synthesis Optimization: Use (TLC monitoring) and (DoE) for scalable protocols.

- Data Analysis: Apply (computational modeling) and (binding assays) for mechanistic insights.

- Conflict Resolution: Cross-reference (biological activity) with (toxicity studies) to refine hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.